molecular formula C16H22BF3O3 B6324787 4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 1334607-79-2

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B6324787
CAS No.: 1334607-79-2
M. Wt: 330.2 g/mol
InChI Key: ATIWZSDEDBQRMJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

Mode of Action

The compound is a type of boronic acid ester, which is often used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in various biochemical pathways.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is considerably accelerated at physiological pH . This could potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-isopropoxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Comparison with Similar Compounds

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester can be compared with other boronic esters, such as:

The presence of the trifluoromethyl and isopropoxy groups in this compound enhances its reactivity and selectivity in certain reactions, making it a unique and valuable compound in organic synthesis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BF3O3/c1-10(2)21-13-8-7-11(9-12(13)16(18,19)20)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIWZSDEDBQRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-[(1-methylethyl)oxy]-2-(trifluoromethyl)benzene (D41) (5.21 g) in dry tetrahydrofuran (THF) (50 mL) was added n-BuLi (12.65 mL) dropwise at −78° C. (maintaining the temperature <−60° C.). The resulting solution was stirred at −78° C. for 30 min before triisopropyl borate (5.13 mL) was added dropwise (<−60° C.). The reaction mixture was allowed to warm to room temperature, then pinacol (0.70 g) and AcOH (2.107 mL) was added and the reaction mixture stirred at room temperature overnight. The reaction was quenched with saturated aqueous NH4Cl, the mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO3 and brine, the organic phase was dried over sodium sulphate and concentrated. The residue was purified by column chromatography to give 4,4,5,5-tetramethyl-2-[4-[(1-methylethyl)oxy]-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane (D42) (5.3 g) as a clear oil. δH (CDCl3, 600 MHz): 1.33 (12H, s), 1.36 (6H, d), 4.69 (1H, m), 6.97 (1H, d), 7.88 (1H, d), 7.99 (1H, s). MS (ES): C15H22BF3O3 requires 330. found 331.2 (M+H+).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
12.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.13 mL
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
2.107 mL
Type
solvent
Reaction Step Three

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